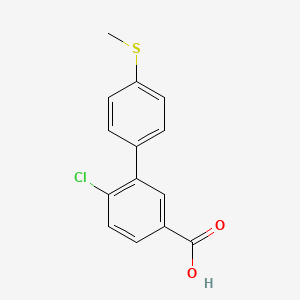
4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(4-methylthiophenyl)benzoic acid (4C3MTPB) is a synthetic organic compound with a molecular weight of 264.63 g/mol. It belongs to the class of phenolic acids and is widely used in scientific research due to its unique chemical and physical properties. 4C3MTPB has been studied for its potential applications in biochemistry, physiology, and other fields.
科学的研究の応用
4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% has been studied for its potential applications in biochemistry, physiology, and other fields. In biochemistry, 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% has been used as a substrate for the enzyme cytochrome P450 2C9, which is involved in drug metabolism. In physiology, 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% has been used to study the effects of various drugs on the central nervous system. 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% has also been used as a reagent in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory agents.
作用機序
4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% is an inhibitor of cytochrome P450 2C9, an enzyme involved in drug metabolism. It binds to the active site of the enzyme and prevents it from binding to its substrate. This inhibition leads to decreased drug metabolism and increased drug concentrations in the body.
Biochemical and Physiological Effects
4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% can inhibit the activity of cytochrome P450 2C9 and decrease the metabolism of certain drugs. In vivo studies have shown that 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% can increase the concentrations of certain drugs in the body, leading to increased therapeutic effects.
実験室実験の利点と制限
The use of 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used as a reagent in the synthesis of various pharmaceuticals. It is also a potent inhibitor of cytochrome P450 2C9, making it useful for studying the effects of drugs on the central nervous system. However, there are some limitations to the use of 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% in laboratory experiments. It is not soluble in water, and it can cause irritation to the skin and eyes.
将来の方向性
There are several potential future directions for research involving 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95%. One potential direction is to further study the effects of 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% on drug metabolism and the central nervous system. Additionally, further research could be conducted to explore the potential applications of 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% in the synthesis of pharmaceuticals. Finally, further research could be conducted to improve the synthesis process of 4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% and to develop safer and more efficient methods for its use in laboratory experiments.
合成法
4-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% can be synthesized through a simple two-step process. The first step involves the reaction of 4-chloro-3-(4-methylthiophenyl)benzaldehyde with acetic anhydride in the presence of sodium acetate. This reaction results in the formation of 4-chloro-3-(4-methylthiophenyl)benzoic acid. The second step involves the recrystallization of the acid from hot water. The recrystallized acid can then be isolated and purified for further use.
特性
IUPAC Name |
4-chloro-3-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGJJKJFEZFORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














